molecular formula C12H18O4 B14493707 Benzoic acid;4-methoxybutan-1-ol CAS No. 65597-16-2

Benzoic acid;4-methoxybutan-1-ol

Cat. No.: B14493707
CAS No.: 65597-16-2
M. Wt: 226.27 g/mol
InChI Key: YTBQYKPGBRFOIO-UHFFFAOYSA-N
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Description

Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely used as a preservative in food, cosmetics, and pharmaceuticals due to its antimicrobial properties . Its derivatives, such as 4-hydroxybenzoic acid and 4-methoxybenzoic acid, exhibit varied biological activities, including antioxidant and anti-inflammatory effects .

Properties

CAS No.

65597-16-2

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

benzoic acid;4-methoxybutan-1-ol

InChI

InChI=1S/C7H6O2.C5H12O2/c8-7(9)6-4-2-1-3-5-6;1-7-5-3-2-4-6/h1-5H,(H,8,9);6H,2-5H2,1H3

InChI Key

YTBQYKPGBRFOIO-UHFFFAOYSA-N

Canonical SMILES

COCCCCO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

Fischer esterification involves the acid-catalyzed condensation of benzoic acid and 4-methoxybutan-1-ol. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is typically used to protonate the carbonyl group, facilitating nucleophilic attack by the alcohol.

Reaction Conditions

  • Molar Ratio : Benzoic acid (1 eq), 4-methoxybutan-1-ol (1.2–2 eq), H₂SO₄ (1–5 mol%)
  • Temperature : Reflux (100–120°C)
  • Solvent : Toluene or xylene (to remove water via azeotropic distillation)
  • Time : 6–24 hours

Example Protocol
A mixture of benzoic acid (12.2 g, 0.1 mol), 4-methoxybutan-1-ol (13.2 g, 0.12 mol), and H₂SO₄ (0.5 mL) in toluene (100 mL) was refluxed for 12 hours. Water was removed using a Dean-Stark trap. The crude product was washed with NaHCO₃, dried (MgSO₄), and distilled under reduced pressure to yield 4-methoxybutyl benzoate (18.4 g, 82%).

Advantages

  • Simple setup, cost-effective.
  • Suitable for bulk production.

Limitations

  • Equilibrium-driven, requiring excess alcohol.
  • Acid-sensitive substrates may degrade.

Acid Chloride Method

Synthesis of Benzoyl Chloride

Benzoic acid is first converted to benzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].

Reaction Conditions

  • Reagents : Benzoic acid (1 eq), SOCl₂ (1.2 eq), catalytic DMF
  • Temperature : 60–80°C
  • Solvent : Dichloromethane (DCM) or neat
  • Time : 2–4 hours

Example Protocol
Benzoic acid (12.2 g, 0.1 mol) and SOCl₂ (14.3 mL, 0.2 mol) were heated at 70°C for 3 hours. Excess SOCl₂ was removed under vacuum to yield benzoyl chloride (14.0 g, 95%).

Esterification with 4-Methoxybutan-1-ol

Benzoyl chloride reacts with 4-methoxybutan-1-ol in the presence of a base (e.g., pyridine or triethylamine).

Reaction Conditions

  • Molar Ratio : Benzoyl chloride (1 eq), 4-methoxybutan-1-ol (1.1 eq), pyridine (1.5 eq)
  • Temperature : 0°C → room temperature
  • Solvent : DCM or THF
  • Time : 2–6 hours

Example Protocol
Benzoyl chloride (14.0 g, 0.1 mol) was added dropwise to a stirred solution of 4-methoxybutan-1-ol (11.0 g, 0.11 mol) and pyridine (12 mL) in DCM (100 mL) at 0°C. The mixture was stirred for 4 hours, washed with HCl (1M), dried (MgSO₄), and concentrated to yield 4-methoxybutyl benzoate (19.8 g, 89%).

Advantages

  • High yields, minimal side reactions.
  • Compatible with sterically hindered alcohols.

Limitations

  • Handling corrosive reagents (SOCl₂).
  • Requires anhydrous conditions.

Coupling Reagent-Assisted Esterification

Use of TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate)

TFFH activates carboxylic acids for esterification without forming acidic byproducts.

Reaction Conditions

  • Reagents : Benzoic acid (1 eq), 4-methoxybutan-1-ol (1.1 eq), TFFH (1.1 eq), DMAP (10 mol%)
  • Temperature : Room temperature
  • Solvent : DCM or acetonitrile
  • Time : 12–24 hours

Example Protocol
Benzoic acid (12.2 g, 0.1 mol), TFFH (27.6 g, 0.11 mol), and DMAP (1.2 g) in DCM (150 mL) were stirred for 30 minutes. 4-Methoxybutan-1-ol (11.0 g, 0.11 mol) was added, and the mixture was stirred overnight. The product was purified via flash chromatography (hexane/EtOAc) to yield 4-methoxybutyl benzoate (20.1 g, 91%).

Advantages

  • Mild conditions, suitable for sensitive substrates.
  • No racemization in chiral systems.

Limitations

  • High cost of coupling reagents.
  • Requires chromatographic purification.

Industrial-Scale Synthesis (Adapted from n-Butyl Benzoate Production)

Solid Acid Catalysis

A patent describing n-butyl benzoate synthesis (CN103012151A) was adapted for 4-methoxybutyl benzoate.

Reaction Conditions

  • Catalyst : Sodium pyrosulfate (5–10 mol%)
  • Molar Ratio : Benzoic acid (1 eq), 4-methoxybutan-1-ol (1.3 eq)
  • Temperature : 115–150°C
  • Solvent : Neat (solvent-free)
  • Time : 4–8 hours

Example Protocol
Benzoic acid (24.0 kg, 196 mol), 4-methoxybutan-1-ol (28.6 kg, 255 mol), and sodium pyrosulfate (3.5 kg) were heated at 140°C for 6 hours. The mixture was neutralized with NaHCO₃, filtered, and distilled to yield 4-methoxybutyl benzoate (38.2 kg, 87%).

Advantages

  • Solvent-free, eco-friendly.
  • Catalyst recyclability.

Comparative Analysis of Methods

Method Yield Temperature Cost Scalability
Fischer Esterification 75–82% 100–120°C Low High
Acid Chloride 85–89% 0–25°C Moderate Moderate
Coupling Reagents 88–91% 25°C High Low
Solid Acid Catalysis 85–87% 140°C Low High

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;4-methoxybutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid;4-methoxybutan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of benzoic acid;4-methoxybutan-1-ol involves its interaction with various molecular targets. The carboxylic acid group in benzoic acid can form hydrogen bonds with biological molecules, affecting their structure and function. The methoxy group in 4-methoxybutan-1-ol can participate in hydrophobic interactions, influencing the compound’s solubility and reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acid Derivatives

Benzoic acid derivatives differ in substituents on the benzene ring, influencing their physicochemical and biological properties:

Compound Substituents Key Properties References
Benzoic acid -COOH High extraction efficiency (98% in 5 min) in emulsion liquid membranes ; LD₅₀ (mice): 1.7–4.3 g/kg .
4-Methoxybenzoic acid -OCH₃, -COOH Enhanced lipid solubility; used in pesticides and pharmaceuticals ; lower acute toxicity than benzoic acid .
4-Hydroxybenzoic acid -OH, -COOH Antioxidant activity; isolated from plant exudates ; weaker antimicrobial activity than benzoic acid .
Salicylic acid -OH (ortho), -COOH Anti-inflammatory; higher polarity reduces membrane permeability compared to benzoic acid .

Key Findings :

  • Extraction Efficiency: Benzoic acid’s high distribution coefficient (log P = 1.87) enables rapid extraction in emulsion liquid membranes, outperforming acetic acid (log P = -0.17) and phenol .
  • Toxicity : Quantitative structure-toxicity relationship (QSTR) models show that methoxy and hydroxy groups reduce acute toxicity in mice, with 4-methoxybenzoic acid having a higher LD₅₀ than benzoic acid .
  • Bioactivity : Cinnamic acid derivatives (e.g., ferulic acid) exhibit superior antioxidant activity compared to benzoic acid analogs due to resonance stabilization of radicals .
4-Methoxybutan-1-ol and Analogous Alcohols

Methoxy-substituted alcohols vary in hydrophobicity and reactivity:

Compound Structure Key Properties References
4-Methoxybutan-1-ol CH₃O-(CH₂)₃-CH₂OH Intermediate in synthesizing methoxy-containing polymers; limited toxicity data. N/A
4-(4-Methylphenyl)butan-1-ol Aryl-substituted Higher hydrophobicity (log P = 2.8); used in fragrance and pharmaceutical synthesis .
Dodecan-1-ol CH₃(CH₂)₁₁OH Non-polar solvent; slower esterification kinetics with benzoic acid than shorter-chain alcohols .

Key Findings :

  • Esterification: Long-chain alcohols like dodecan-1-ol require acid catalysts (e.g., 4-methylbenzenesulfonic acid) for efficient esterification with benzoic acid, unlike methanol or ethanol .
  • Hydrophobicity : Methoxy groups enhance solubility in organic phases, critical for membrane-based separation processes .

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